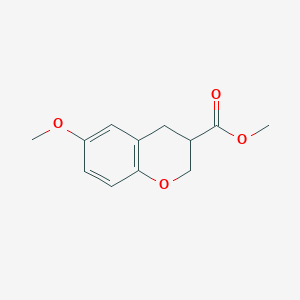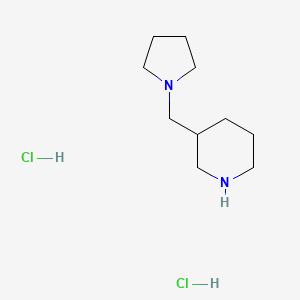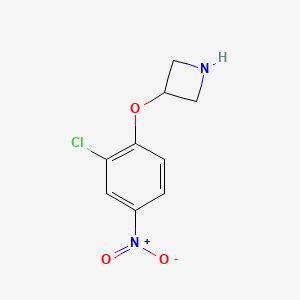![molecular formula C16H25Cl2NO B1424002 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219979-65-3](/img/structure/B1424002.png)
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride
描述
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenoxy group, which is further substituted with a chloro and a tert-pentyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride typically involves multiple steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-chloro-4-(tert-pentyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Attachment of the Pyrrolidine Ring: : The phenoxy intermediate is then reacted with a pyrrolidine derivative. This step often requires a nucleophilic substitution reaction where the phenoxy intermediate is treated with pyrrolidine in the presence of a suitable catalyst or under basic conditions.
-
Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
-
Substitution Reactions:
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, which can be oxidized to form corresponding amides or reduced to form secondary amines.
-
Hydrolysis: : The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the pyrrolidine ring to form amides or secondary amines.
科学研究应用
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-{[2-Chloro-4-(tert-butyl)phenoxy]-methyl}pyrrolidine hydrochloride: Similar structure but with a tert-butyl group instead of tert-pentyl.
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}pyrrolidine hydrochloride: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The tert-pentyl group provides steric hindrance, potentially enhancing the compound’s stability and selectivity in various reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-[[2-chloro-4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-16(2,3)13-5-6-15(14(17)9-13)19-11-12-7-8-18-10-12;/h5-6,9,12,18H,4,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGALVRUHAPDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-65-3 | |
| Record name | Pyrrolidine, 3-[[2-chloro-4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
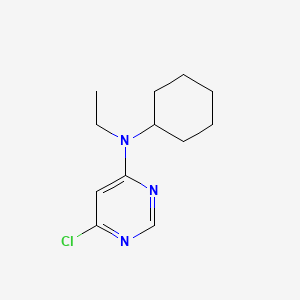
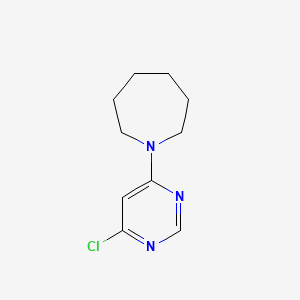
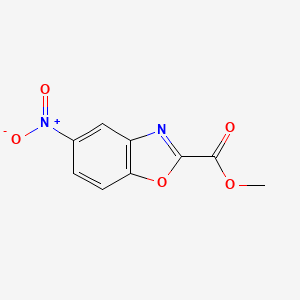
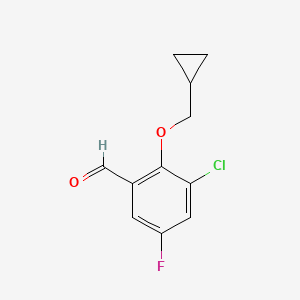

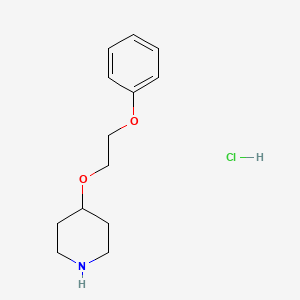
![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)
